
N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine is a compound that combines a sugar moiety with an amino acid. This type of compound is often studied for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine typically involves the reaction of a fructose derivative with L-phenylalanine. The reaction conditions may include the use of protecting groups to ensure selective reactions and the use of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the production of pharmaceuticals, nutraceuticals, and other bioactive compounds.
Wirkmechanismus
The mechanism of action of N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acid-sugar conjugates, such as N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-tyrosine and N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-tryptophan.
Uniqueness
N-(1-Deoxy-beta-D-fructofuranos-1-yl)-L-phenylalanine is unique due to its specific combination of a fructose derivative with L-phenylalanine, which may confer distinct biological activities and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
87251-83-0 |
|---|---|
Molekularformel |
C15H21NO7 |
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
(2S)-3-phenyl-2-[[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO7/c17-7-11-12(18)13(19)15(22,23-11)8-16-10(14(20)21)6-9-4-2-1-3-5-9/h1-5,10-13,16-19,22H,6-8H2,(H,20,21)/t10-,11+,12+,13-,15+/m0/s1 |
InChI-Schlüssel |
FAVRCIXPIVJIPN-IHWVXMPCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


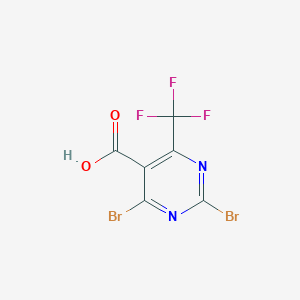

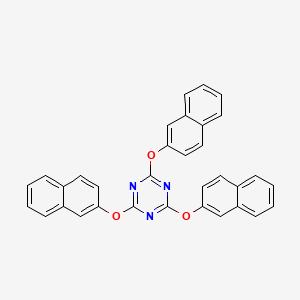
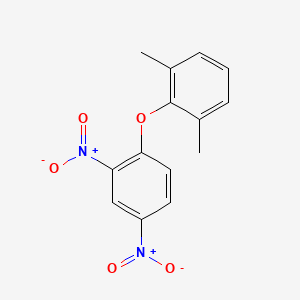
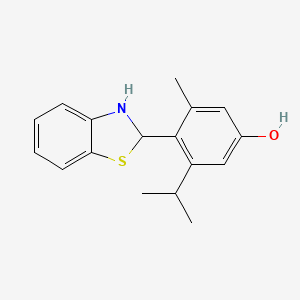
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
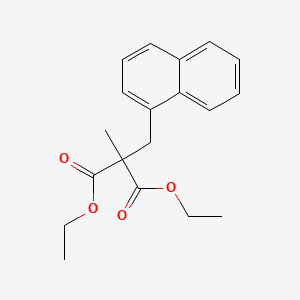

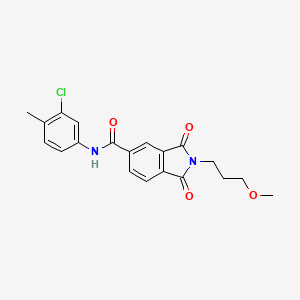
![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
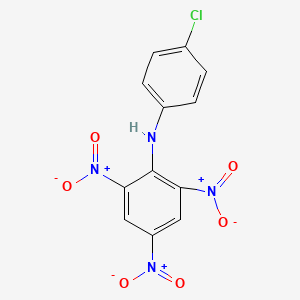
![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)

